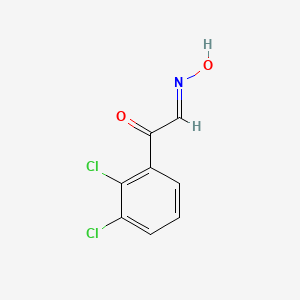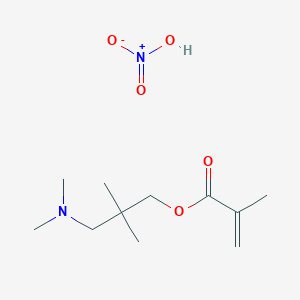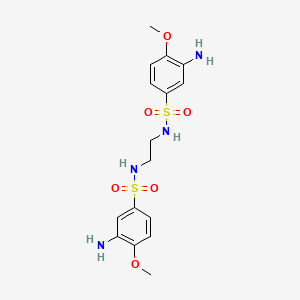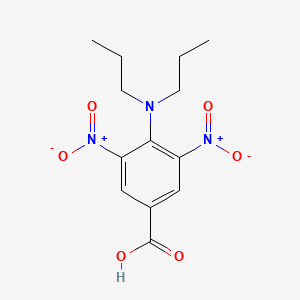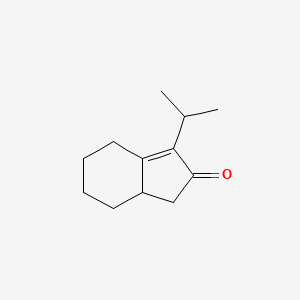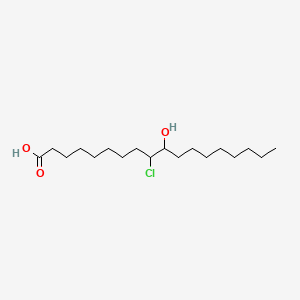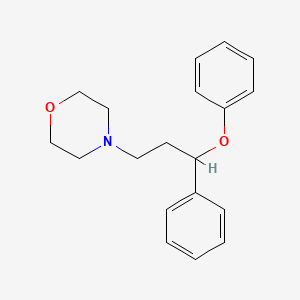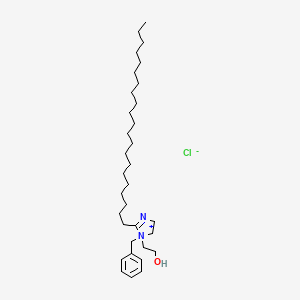
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazoliumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C33H60ClN2O. It is a member of the imidazolium family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, henicosylamine, and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Synthetic Route: The synthetic route involves the formation of the imidazolium ring through a series of nucleophilic substitution and cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to achieve higher yields and efficiency.
Analyse Chemischer Reaktionen
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids, resulting in the breakdown of the imidazolium ring and formation of corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cycloaddition and polymerization reactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as ionic liquids and surfactants, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride can be compared with other similar compounds, such as:
1-Benzyl-3-methylimidazolium chloride: This compound has a similar imidazolium structure but differs in the alkyl chain length and substitution pattern.
1-Benzyl-2-decylimidazolium chloride: This compound has a shorter alkyl chain compared to 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride, which may affect its physical and chemical properties.
1-Benzyl-2-tetradecylimidazolium chloride: This compound has an intermediate alkyl chain length, providing a balance between hydrophobicity and solubility.
The uniqueness of 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride lies in its specific alkyl chain length and functional groups, which contribute to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
94108-66-4 |
|---|---|
Molekularformel |
C33H59ClN2O |
Molekulargewicht |
535.3 g/mol |
IUPAC-Name |
2-(1-benzyl-2-henicosyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C33H59N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-33-34-27-28-35(33,29-30-36)31-32-24-21-20-22-25-32;/h20-22,24-25,36H,2-19,23,26-31H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YVEGUVHIATZFPU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


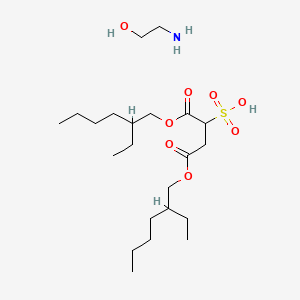
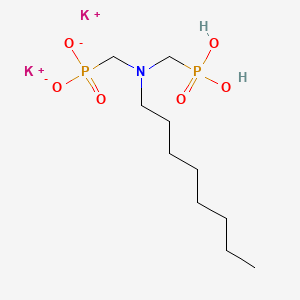
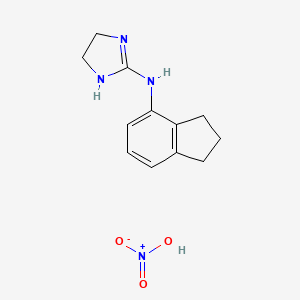
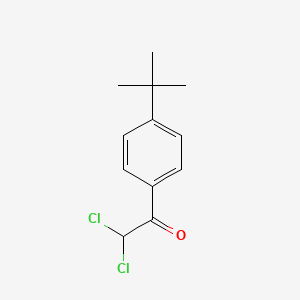
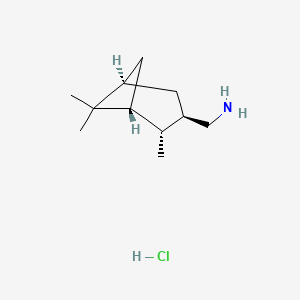
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
